molecular formula C5H8O3 B13321738 (4S)-4-(Hydroxymethyl)oxolan-2-one CAS No. 80656-71-9

(4S)-4-(Hydroxymethyl)oxolan-2-one

Cat. No.: B13321738
CAS No.: 80656-71-9
M. Wt: 116.11 g/mol
InChI Key: PVQRPRXBBGDUMX-BYPYZUCNSA-N
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Description

(4S)-4-(Hydroxymethyl)oxolan-2-one is a chemical compound with the molecular formula C5H8O3 It is a derivative of oxolane, featuring a hydroxymethyl group at the fourth position and a lactone ring

Synthetic Routes and Reaction Conditions:

    Synthesis from D-glucose: One common method involves the reduction of D-glucose to produce this compound. This process typically involves the use of reducing agents such as sodium borohydride under controlled conditions.

    Cyclization of Hydroxy Acids: Another method involves the cyclization of hydroxy acids under acidic conditions to form the lactone ring structure of this compound.

Industrial Production Methods: Industrial production of this compound often involves the large-scale reduction of glucose derivatives or the cyclization of hydroxy acids using optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

(4S)-4-(Hydroxymethyl)oxolan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of (4S)-4-(Hydroxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of biologically active compounds. The hydroxymethyl group plays a crucial role in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

    (4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-one: This compound has an additional hydroxyl group, making it more reactive in certain chemical reactions.

    (4S)-4-(hydroxymethyl)oxolan-2-one: Similar in structure but may differ in stereochemistry, affecting its reactivity and applications.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydroxymethyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

80656-71-9

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

(4S)-4-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H8O3/c6-2-4-1-5(7)8-3-4/h4,6H,1-3H2/t4-/m0/s1

InChI Key

PVQRPRXBBGDUMX-BYPYZUCNSA-N

Isomeric SMILES

C1[C@H](COC1=O)CO

Canonical SMILES

C1C(COC1=O)CO

Origin of Product

United States

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